Phosphocholine-d9 Chloride Calcium Salt

説明

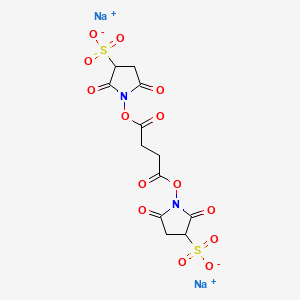

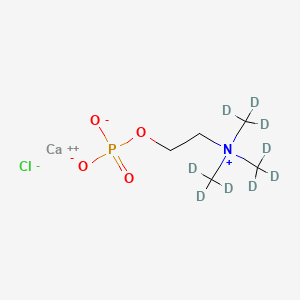

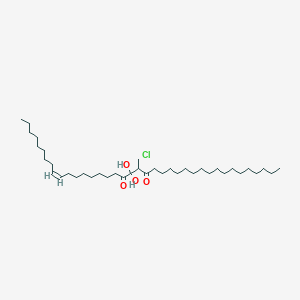

Phosphocholine-d9 Chloride Calcium Salt, also known as this compound, is a useful research compound. Its molecular formula is C5H13CaClNO4P and its molecular weight is 266.719. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Phoscholin-d9 primarily targets neuronal cell membranes and protein kinase C (PKC) . It is an essential precursor of the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) .

Mode of Action

Phoscholin-d9 interacts with its targets by being a choline supplement that increases plasma PC concentrations . PC acts as a carrier of choline and targeted fatty acid supply as required by organs .

Biochemical Pathways

Phoscholin-d9 affects several biochemical pathways. It is involved in the transformation of environmentally-acquired choline to phosphocholine and its attachment to glycoconjugates . The subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided .

Result of Action

The result of Phoscholin-d9 action is a delayed increase in plasma D9-choline and D9-betaine after D9-POPC administration, with no differences in AUC over time . D9-POPC resulted in a higher AUC of D9-PC and virtually absent D9-TMAO levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phoscholin-d9. For instance, D9-POPC is remodelled according to enterocytic fatty acid availability .

生化学分析

Biochemical Properties

Phoscholin-d9 plays a crucial role in biochemical reactions. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) . The enzymes that convert choline to ACh [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] are also poorly saturated with their choline substrate . Therefore, increases in plasma choline can enhance the formation of ACh and phosphocholine, and the release of ACh .

Cellular Effects

Phoscholin-d9 has significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the metabolism of phosphatidylcholine in human umbilical vein endothelial cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phoscholin-d9 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of phosphocholine to PC, which leads to an increase in the levels of synaptic membrane within the brain .

Temporal Effects in Laboratory Settings

It is known that the subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided .

Metabolic Pathways

Phoscholin-d9 is involved in several metabolic pathways. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) . It is principally metabolized in the liver to betaine, which provides a source of methyl groups for the regeneration of methionine and S-adenosylmethionine .

Transport and Distribution

It is known that choline readily crosses the blood–brain barrier (BBB) through an unsaturated facilitated-diffusion system .

Subcellular Localization

It is known that it plays a crucial role in the formation of ACh and phosphocholine, and the release of ACh .

特性

IUPAC Name |

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-VIVYLVLJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858313 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-43-0 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)